molecular formula C23H18Br2N2O3 B413376 3,4-DIBROMO-6-ETHOXY-2-[(E)-{[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL

3,4-DIBROMO-6-ETHOXY-2-[(E)-{[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL

Cat. No.: B413376
M. Wt: 530.2g/mol
InChI Key: SRQKMJDNOIQPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-DIBROMO-6-ETHOXY-2-[(E)-{[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL is a complex organic compound characterized by its unique structure, which includes bromine, ethoxy, and benzooxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of catalysts, specific temperatures, and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

3,4-DIBROMO-6-ETHOXY-2-[(E)-{[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .

Scientific Research Applications

3,4-DIBROMO-6-ETHOXY-2-[(E)-{[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties

Mechanism of Action

The mechanism of action of 3,4-DIBROMO-6-ETHOXY-2-[(E)-{[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL involves its interaction with molecular targets and pathways within biological systems. This compound may exert its effects by binding to specific enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,4-DIBROMO-6-ETHOXY-2-[(E)-{[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL include:

    This compound derivatives: Compounds with slight modifications to the structure, such as different substituents on the phenol or benzooxazole rings.

    Other brominated phenols: Compounds with bromine atoms and phenol groups, such as 3,4-dibromophenol.

    Benzooxazole derivatives: Compounds with benzooxazole rings and various substituents, such as 2-phenylbenzooxazole

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This compound’s unique structure allows it to participate in a wide range of reactions and applications, making it valuable in scientific research and industrial processes .

Properties

Molecular Formula

C23H18Br2N2O3

Molecular Weight

530.2g/mol

IUPAC Name

3,4-dibromo-6-ethoxy-2-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol

InChI

InChI=1S/C23H18Br2N2O3/c1-3-29-20-11-17(24)21(25)16(22(20)28)12-26-14-8-9-19-18(10-14)27-23(30-19)15-7-5-4-6-13(15)2/h4-12,28H,3H2,1-2H3

InChI Key

SRQKMJDNOIQPSZ-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4C)Br)Br

Canonical SMILES

CCOC1=CC(=C(C(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4C)Br)Br

Origin of Product

United States

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